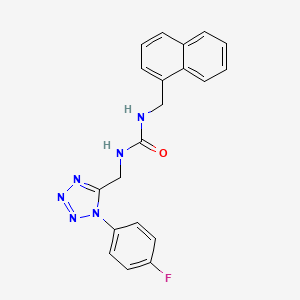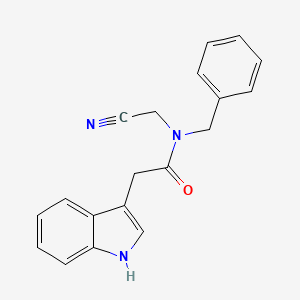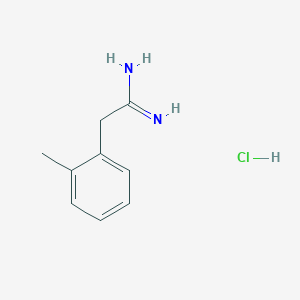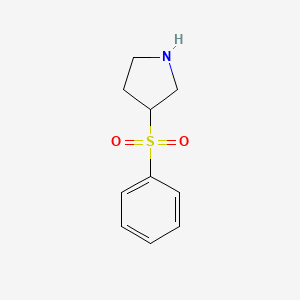![molecular formula C14H18F3N5O2S B2939789 N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide CAS No. 2097937-05-6](/img/structure/B2939789.png)
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide” is a compound that contains a 1,2,4-triazolo[4,3-a]pyridine core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . The compound also contains a trifluoromethyl group and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-a]pyridine core, a trifluoromethyl group, and a sulfonamide group . The InChI code for this compound is 1S/C8H11F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15/h5H,1-4,12H2 .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Studies have shown that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds, including similar structures to the one , are synthesized via condensation processes and have been highlighted for their effective control of unwanted flora (Moran, 2003). Further research into sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety indicates that some of these derivatives possess good antifungal and insecticidal activities, demonstrating the diverse potential of these compounds in agricultural applications (Xu et al., 2017).
Synthesis and Chemical Properties
The synthesis and exploration of the chemical properties of [1,2,4]triazolo[1,5-a]pyridine and its derivatives, including sulfonamides and sulfinyl compounds, are of significant interest due to their potential biological activities. New methods for the synthesis of these compounds, exploring their reactions with various agents, have been developed, contributing to the expansion of this chemical class for further research and application in medicinal chemistry and material science (Abdel-Motaal & Raslan, 2014).
Biological Activity and Potential Therapeutic Applications
Research into the biological activities of sulfonamide derivatives has led to the discovery of compounds with significant antimicrobial properties. The development of novel sulfonamide compounds containing [1,2,4]triazolo[4,3-a]pyridine moieties and their evaluation for antimicrobial activity highlight the potential of these compounds in developing new therapeutic agents (F. Abdel-Motaal & M. Raslan, 2014).
Advanced Material Synthesis
The synthesis of azepanium ionic liquids from azepane demonstrates the utility of this class of compounds in creating new materials with potential applications in green chemistry and material science. These azepanium ionic liquids exhibit promising properties such as low viscosity and high conductivity, making them suitable for use in various technological applications, including electrolytes in supercapacitors and other electronic devices (Belhocine et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a triazolo-pyridine scaffold are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with different target receptors due to their ability to accept and donate hydrogen bonds .
Mode of Action
The mode of action of these compounds often involves specific interactions with target receptors. For instance, some compounds inhibit enzymes like carbonic anhydrase and cholinesterase .
Biochemical Pathways
The affected pathways depend on the specific targets of the compound. For example, inhibition of carbonic anhydrase can affect fluid balance and respiration, while inhibition of cholinesterase can impact nerve signal transmission .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of these compounds can vary widely and would depend on their specific chemical structure. In silico pharmacokinetic and molecular modeling studies are often used to predict these properties .
Result of Action
The molecular and cellular effects of these compounds can be diverse, depending on their specific targets and modes of action. For example, anticancer effects might involve inhibition of cell proliferation or induction of apoptosis .
Eigenschaften
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]azepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5O2S/c15-14(16,17)11-6-5-9-22-12(19-20-13(11)22)10-18-25(23,24)21-7-3-1-2-4-8-21/h5-6,9,18H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCMDFVFCWULBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B2939706.png)
![3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2939708.png)

![(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2939713.png)

![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)
![4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2939720.png)
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2939721.png)


![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone](/img/structure/B2939725.png)


![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)